4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring attached to a benzoxazine core. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione typically involves the reaction of morpholine with benzoxazine derivatives under controlled conditions. One common method involves the use of potassium hydroxide and dioxane, followed by refluxing with phosphorus oxychloride . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Scientific Research Applications
4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Morpholin-4-yl-acetic acid methyl ester
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 2-morpholin-4-ylethanethiol
Uniqueness
4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione is unique due to its combination of a morpholine ring and a benzoxazine core. This structural arrangement imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
90292-02-7 |
---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-1,4-benzoxazine-2,3-dione |
InChI |
InChI=1S/C13H14N2O4/c16-12-13(17)19-11-4-2-1-3-10(11)15(12)9-14-5-7-18-8-6-14/h1-4H,5-9H2 |
InChI Key |
QAIWPECQBBRNNM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3OC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.